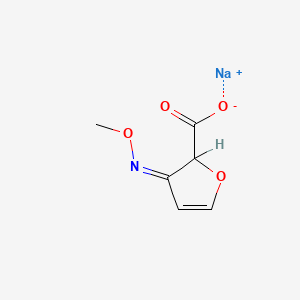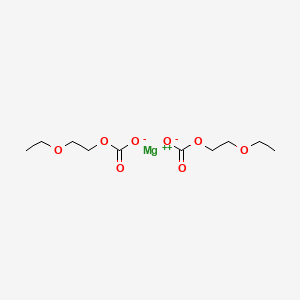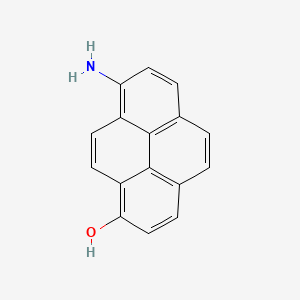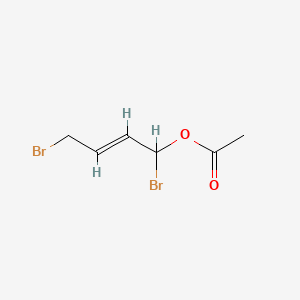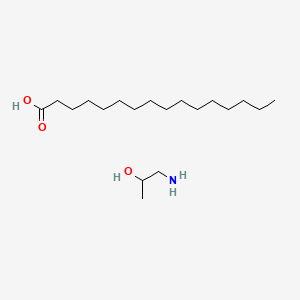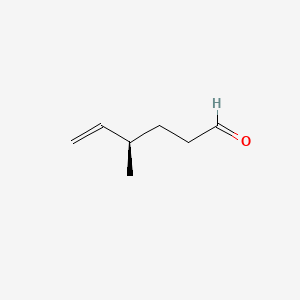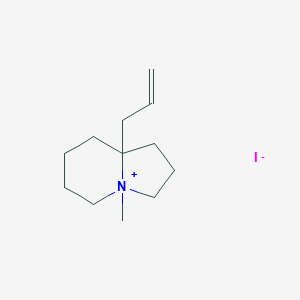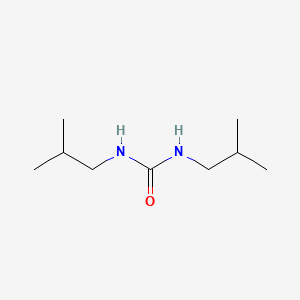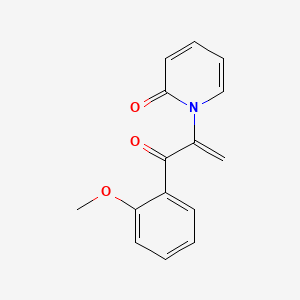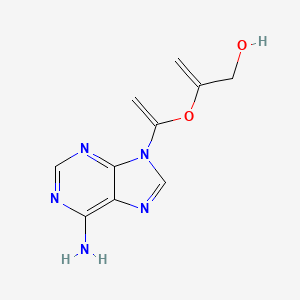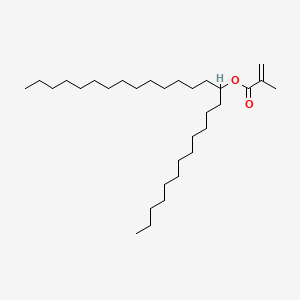
Dodecylpentadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylpentadecyl methacrylate is a compound that belongs to the family of methacrylate esters. It is a colorless liquid that is less dense than water and insoluble in water . This compound is a mixture of esters of methacrylic acid, specifically dodecyl methacrylate and pentadecyl methacrylate . Methacrylate esters are widely used in various industrial applications due to their ability to polymerize and form durable, flexible materials.
Vorbereitungsmethoden
The synthesis of dodecylpentadecyl methacrylate typically involves the esterification of methacrylic acid with dodecyl and pentadecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation to remove any unreacted starting materials and by-products .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Dodecylpentadecyl methacrylate has a wide range of applications in scientific research and industry:
Biomedical Applications: Methacrylate polymers are used in medical devices, drug delivery systems, and tissue engineering due to their biocompatibility and tunable properties.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives that require strong adhesion, flexibility, and resistance to chemicals and weathering.
Environmental Remediation: Methacrylate-based materials are employed in environmental applications such as water purification and soil stabilization.
Wirkmechanismus
The mechanism of action of dodecylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals propagate the polymerization process, leading to the formation of long polymer chains . The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications.
Vergleich Mit ähnlichen Verbindungen
Dodecylpentadecyl methacrylate can be compared with other methacrylate esters such as:
n-Dodecyl methacrylate: Similar in structure but contains only the dodecyl ester of methacrylic acid.
Lauryl methacrylate: Another methacrylate ester with a similar structure but different chain length.
The uniqueness of this compound lies in its combination of dodecyl and pentadecyl esters, which can impart unique properties to the resulting polymers, such as enhanced flexibility and hydrophobicity .
Eigenschaften
CAS-Nummer |
94248-42-7 |
|---|---|
Molekularformel |
C31H60O2 |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
heptacosan-13-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3 |
InChI-Schlüssel |
JEBMFONDEFPKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


